molecular formula C10H16O3 B13199443 Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13199443
M. Wt: 184.23 g/mol
InChI Key: BXYCMQIORPIISO-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a five-membered oxaspiro ring system (1-oxaspiro[2.4]heptane). The molecule contains a methyl ester group at position 2 and two methyl substituents at the 5,5-positions of the spiro scaffold.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2)4-5-10(6-9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

BXYCMQIORPIISO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with an ester in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic esters with variations in substituents or ring systems exhibit distinct physicochemical and biological properties. Below is a detailed comparison based on the evidence provided:

Table 1: Structural and Physicochemical Comparison of Selected Spirocyclic Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 5,5-dimethyl; 2-methyl ester C₁₁H₁₈O₃ 198.26* Likely similar to analogs; no direct data
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 5,5-dimethyl; 2-ethyl ester C₁₂H₂₀O₃ 212.28* Higher lipophilicity vs. methyl ester
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 2,5,5-trimethyl; 2-methyl ester C₁₁H₁₈O₃ 198.26 Additional methyl at position 2; no bioactivity data
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate 2-isopropyl; 2-methyl ester C₁₁H₁₈O₃ 198.26 Bulkier substituent at position 2; discontinued commercial availability
Dimethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate (non-spiro) 1,3-dioxolane ring; chiral centers C₁₃H₁₄O₇ 282.78 Antibacterial/antifungal activity (MIC: 4.8–5000 µg/mL)

*Calculated based on analogs.

Key Observations:

5,5-Dimethyl substitution introduces steric hindrance, which may stabilize the spirocyclic structure and influence ring-opening reactivity. In contrast, 2-isopropyl substitution () adds bulk, possibly affecting binding interactions in biological systems .

Synthetic Accessibility :

  • Spirocyclic esters are typically synthesized via cyclization reactions. For example, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate () was prepared using methods analogous to nitro-pyridine coupling, though specifics for the target compound remain unclear .

Commercial and Research Relevance :

  • Some analogs, such as methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate (), are discontinued commercially, indicating challenges in scalability or application . Others, like methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (), are available but lack detailed characterization .

Biological Activity

Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound belongs to the class of oxaspiro compounds characterized by a spirocyclic structure that includes an oxirane moiety. Its molecular formula is C10H16O3C_{10}H_{16}O_3, and it features a carboxylate group that enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators. For instance, γ-butyrolactones, which share structural similarities, have demonstrated significant anti-inflammatory effects through the inhibition of caspase-1 and phospholipase A1 pathways .

3. Antioxidant Properties

Antioxidant activity is critical for mitigating oxidative stress-related diseases. Compounds within the spirocyclic category have been associated with antioxidant effects, which could be beneficial in neuroprotective applications .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The unique spirocyclic structure allows for binding to enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammatory and cancer pathways.

Case Study 1: Inhibition of Pro-inflammatory Mediators

A study investigated the anti-inflammatory effects of various oxaspiro compounds, revealing that they significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response with potential implications for treating inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of spirocyclic compounds, this compound was evaluated alongside known anticancer agents. Preliminary findings suggested that it could induce apoptosis in cancer cell lines at concentrations similar to those observed in effective γ-butyrolactones.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 1-oxaspiro[2.4]heptane-2-carboxylateCarboxylate groupAnti-inflammatory
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateDioxaspiro structureAnticancer
γ-butyrolactonesLactone ringAntioxidant, Anti-inflammatory

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